Demethyl-desacetyl-rifamycin SV is a derivative of the rifamycin class of antibiotics, which are known for their effectiveness against a variety of bacterial infections, particularly those caused by Mycobacterium tuberculosis. This compound is synthesized as part of the complex biochemical pathways that lead to the production of rifamycins, which are widely used in clinical settings due to their potent antibacterial properties.
Demethyl-desacetyl-rifamycin SV is derived from rifamycin SV, which itself is obtained through the fermentation processes involving specific strains of bacteria, such as Amycolatopsis mediterranei. The natural biosynthesis of rifamycins involves multiple enzymatic reactions that modify precursor compounds to yield various derivatives, including demethyl-desacetyl-rifamycin SV.
Demethyl-desacetyl-rifamycin SV belongs to the class of polyketide antibiotics. These compounds are characterized by their complex structures formed through polyketide synthase pathways. The rifamycins are specifically noted for their naphthalenoid structure, which contributes to their biological activity.
The synthesis of demethyl-desacetyl-rifamycin SV typically involves several key steps:
The detailed reaction mechanisms involve various reagents and conditions, including alkaline treatments and specific solvents that facilitate the conversion processes without degrading the antibiotic structure .
The molecular formula for demethyl-desacetyl-rifamycin SV is CHN. Its structure features a naphthalene core with multiple functional groups that contribute to its solubility and antibacterial activity. The presence of hydroxyl and carbonyl groups is critical for its interaction with bacterial RNA polymerase, which is the target for rifamycins .
Demethyl-desacetyl-rifamycin SV participates in various chemical reactions that enhance its antibacterial properties. Key reactions include:
These reactions are often conducted under controlled laboratory conditions to ensure that the desired product is obtained without unwanted byproducts .
Demethyl-desacetyl-rifamycin SV exerts its antibacterial effects primarily by inhibiting bacterial RNA polymerase. This enzyme is essential for transcription in bacteria; thus, by binding to it, demethyl-desacetyl-rifamycin SV effectively halts protein synthesis, leading to bacterial cell death. The binding affinity and specificity of this compound are influenced by its structural features, particularly the presence of functional groups that interact with amino acids in the enzyme's active site .
These properties are crucial for determining how the compound can be effectively utilized in therapeutic applications .
Demethyl-desacetyl-rifamycin SV has several important applications in scientific research and medicine:
Demethyl-desacetyl-rifamycin SV is systematically named according to IUPAC conventions as (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,11,13,15,17,27,29-heptahydroxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione [3]. This name reflects its stereochemistry and polycyclic backbone. The compound is also designated as 25-O-deacetyl-27-O-demethylrifamycin [3] [10], highlighting key modifications relative to rifamycin SV. Its molecular formula is C₃₄H₄₃NO₁₁ (molecular weight: 641.71 g/mol), confirmed via high-resolution mass spectrometry and nuclear magnetic resonance (NMR) analyses [3]. The SMILES notation (CC1/C=C/C=C(/C)C(=O)Nc2cc(O)c3c4C(=O)C(C)(Oc4c(C)c(O)c3c2O)/C=C/C(O)C(C)C(O)C(C)C(O)C(C)C1O
) and InChI key (SZBBSPYCRZEOIN-GBKHQDBHSA-N
) provide unambiguous machine-readable descriptors [3].
Table 1: Systematic Nomenclature for Demethyl-desacetyl-rifamycin SV
Naming System | Identifier |
---|---|
IUPAC Name | (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,11,13,15,17,27,29-heptahydroxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
Chemical Abstracts | 25-O-Deacetyl-27-O-demethylrifamycin |
Trivial Name | Demethyl-desacetyl-rifamycin SV |
KEGG COMPOUND | C14725 |
This compound belongs to the naphthalenoid ansamycin subclass of rifamycins, characterized by a naphthalene-1,4-quinone core bridged by a polyketide-derived "ansa" chain [7]. Biosynthetically, it is an advanced intermediate in the rifamycin pathway, positioned between rifamycin W and rifamycin SV [10]. Unlike rifamycins with C17 chains (e.g., rifamycin B), it retains a C15 ansa bridge due to the absence of acetyl and methyl groups at C25 and C27, respectively [4] [6]. Its taxonomic role is highlighted in Amycolatopsis mediterranei, where it serves as a substrate for the enzyme 27-O-demethyl-25-O-desacetyl-rifamycin SV O-acetyltransferase (Rif20) [10]. This enzyme catalyzes acetylation at C25 to produce 27-O-demethyl-rifamycin SV, a direct precursor of rifamycin SV.
Table 2: Biosynthetic Position Among Key Rifamycins
Compound | Structural Features | Biosynthetic Role | Catalytic Modifications |
---|---|---|---|
Rifamycin W | Hemiacetal at C-34a | Earliest stable macrocycle | PKS cyclization |
Demethyl-desacetyl-rifamycin SV | Devoid of C25-acetyl and C27-methyl groups | Branch-point intermediate | Substrate for Rif20/RifP enzymes |
Rifamycin SV | C25-acetylated, C27-methylated | Clinically used antibiotic | End product of acetylation/methylation |
Rifamycin B | Glycolate at C4, oxidized quinone | Fermentation product | Glycosylation of rifamycin SV |
Variations at C25 and C27 define critical functional analogs of this compound:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7